3-(ピリジン-4-イル)-1H-1,2,4-トリアゾール-5(4H)-オン

概要

説明

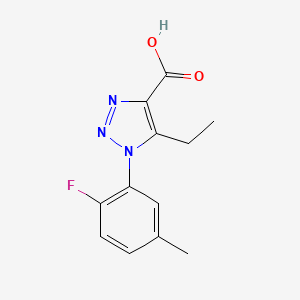

“3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is a chemical compound that has been used in the synthesis of various metal-organic frameworks . It is an achiral ligand, meaning it does not have a non-superimposable mirror image .

Synthesis Analysis

The synthesis of “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” involves the use of a flexible achiral ligand . This compound has been used in the hydrothermal synthesis of four metal (II)-complexes . Another method involves the refluxing of 4-Amino-5-(pyri-din-4-yl)-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis

The molecular structure of “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” has been characterized by single-crystal X-ray diffraction . The complexes formulated with this compound feature a uninodal 2D layer with a 4 4 - sql topology .Chemical Reactions Analysis

The chemical reactions involving “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” are complex and involve the formation of metal-organic frameworks . These reactions are systematized according to the method to assemble the pyrazolopyridine system .科学的研究の応用

金属有機構造体(MOF)の合成

この化合物は、MOFの合成における配位子として機能します。MOFは、高度に秩序立った多孔質構造であり、その独自の特性により、さまざまな用途があります。配位子は、金属イオンと配位する能力があるため、特定の幾何学的形状と機能性を備えたMOFを作成できます。これらの構造は、ガス貯蔵、分離、触媒、センサーとして使用できます .

医薬品研究

化合物のピリジンとトリアゾール部分は、多くの医薬品に共通しています。研究者らは、この化合物が抗糖尿病特性など、潜在的な生物学的活性を有する可能性について調査しています。この化合物は、新規薬剤の合成や、既存薬の有効性の向上や副作用の軽減のための改変に使用できます .

キラル材料の開発

この化合物の構造は、キラル材料の作成に使用できます。キラル材料は、エナンチオマー的に純粋な物質を製造する際に不可欠です。これは、薬剤のキラリティーが薬効と安全性プロファイルに影響を与える可能性がある医薬品業界では特に重要です .

触媒

この化合物から誘導された触媒は、化学反応を加速させるために使用できます。これは、効率性と選択性が重要な工業プロセスにおいて価値があります。この化合物は、配位子として作用できるため、新規触媒系を開発できます .

有機合成

有機化学では、この化合物は、複雑な有機分子の合成における前駆体または中間体として使用できます。その反応部位は、さまざまな化学構造を構築するための汎用性の高いビルディングブロックとなります .

Safety and Hazards

While specific safety and hazards information for “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is not available, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

作用機序

Mode of Action

It’s known that the compound can form metal complexes , which suggests it may interact with metal ions or metal-containing proteins in the body.

Biochemical Pathways

The compound’s ability to form metal complexes could potentially influence various biochemical pathways, particularly those involving metal ions or metalloproteins.

Result of Action

生化学分析

Biochemical Properties

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal ions, forming coordination complexes that can modulate enzyme activity . These interactions often involve the nitrogen atoms in the triazole and pyridine rings, which can coordinate with metal ions such as zinc and copper. Additionally, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can act as a ligand in metal-organic frameworks, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and phosphatases, thereby altering signal transduction pathways . Furthermore, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression underscore the compound’s potential as a biochemical tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of action of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, coordination with metal ions, and hydrophobic interactions . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. Additionally, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level. These findings highlight the importance of careful dosage optimization in experimental studies involving 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one.

Metabolic Pathways

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have distinct biochemical properties . Additionally, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites . These interactions with metabolic pathways underscore the compound’s potential as a tool for studying cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution properties are critical for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one is influenced by various factors, including targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and binding proteins These localization patterns can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments

特性

IUPAC Name |

3-pyridin-4-yl-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPXYDJSESBHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239862 | |

| Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-08-2 | |

| Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)

![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)

![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)

![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)

![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)

![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)